4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one
CAS No.:
Cat. No.: VC17284144
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17NO3 |
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Molecular Weight | 199.25 g/mol |
IUPAC Name | 4-amino-5-(cyclopentylmethoxy)oxolan-2-one |
Standard InChI | InChI=1S/C10H17NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h7-8,10H,1-6,11H2 |
Standard InChI Key | GZFNZIKTMCITJD-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)COC2C(CC(=O)O2)N |
Introduction
Chemical Identity and Structural Features
4-Amino-5-(cyclopentylmethoxy)dihydrofuran-2(3H)-one belongs to the class of 2(3H)-furanone derivatives, a family of oxygen-containing heterocycles known for their diverse biological activities . Its molecular formula is C₁₁H₁₇NO₃, with a molar mass of 211.26 g/mol. The structure comprises a partially saturated furan ring (dihydrofuran-2(3H)-one) substituted at positions 4 and 5 with amino (-NH₂) and cyclopentylmethoxy groups, respectively.
Key structural attributes include:
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Planar furanone ring: X-ray crystallography of analogous compounds reveals a nearly planar five-membered ring (max. deviation ≤ 0.010 Å) .
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Stereochemical complexity: The cyclopentylmethoxy group introduces chirality, necessitating asymmetric synthesis for enantiopure forms .
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Hydrogen-bonding capacity: The amino and carbonyl groups enable intermolecular interactions critical for crystal packing and biological target binding .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis typically involves multi-step sequences starting from furanone precursors. A common route employs Michael addition–elimination reactions using glycine derivatives and halogenated furanones . For example:
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Precursor preparation: 3,4-Dichloro-5-methoxyfuran-2(5H)-one is reacted with glycine methyl ester in the presence of triethylamine .
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Functionalization: The cyclopentylmethoxy group is introduced via nucleophilic substitution or catalytic asymmetric ring-opening of aminocyclopropanes .
Table 1: Representative Synthesis Conditions
Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
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1 | Triethylamine, glycine methyl ester | THF | 25°C | 50.6 |
2 | Cu(OTf)₂, chiral ligand L5 | DCM | -40°C to 40°C | 82–93 |
Catalytic Asymmetric Methods
Recent advances employ copper-catalyzed asymmetric ring-opening reactions to access enantiomerically pure forms. Using Cu(OTf)₂ and chiral bisoxazoline ligands (e.g., L5), researchers achieved up to 96% enantiomeric excess (ee) for γ-amino acid derivatives . This method emphasizes solvent polarity control (dichloromethane preferred) and low temperatures (-40°C) to optimize stereoselectivity .
Physicochemical Properties
Spectral Characterization
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¹H NMR: Key signals include δ 3.45–5.39 ppm (cyclopentylmethoxy protons) and δ 2.43–3.50 ppm (furanone ring protons) .
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IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
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Mass Spectrometry: ESI-TOF HRMS confirms the molecular ion peak at m/z 211.1194 (calc. for C₁₁H₁₇NO₃) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DCM, THF) but poorly soluble in water.
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Stability: Degrades under strong acidic/basic conditions due to lactone ring opening; stable at pH 5–8 .
Industrial and Research Applications
Asymmetric Synthesis
The compound serves as a chiral building block for γ-amino acids, valuable in peptide mimetics and foldamers. Catalytic asymmetric methods using Cu(OTf)₂/L5 systems achieve >90% ee for derivatives like dimethyl (S)-2-(2-(benzyloxy)ethyl)malonate .
Table 2: Enantioselective Synthesis Outcomes
Product | ee (%) | Yield (%) | Conditions |
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Dimethyl (S)-malonate derivative | 94 | 93 | 40°C, 24 h |
4-Iodobenzyloxy analog | 96 | 82 | -40°C, 24 h |
Challenges and Future Directions
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Synthetic Scalability: Current methods suffer from moderate yields (50–82%); flow chemistry may improve efficiency .
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and neurotoxicity risks.
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Target Identification: Computational docking studies could elucidate interactions with microbial enzymes or antioxidant proteins.
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